molecular formula C13H14N2O3 B4778622 N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE

N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE

Cat. No.: B4778622
M. Wt: 246.26 g/mol
InChI Key: LLYITYNYNOSZLZ-UHFFFAOYSA-N
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Description

N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE is a benzamide derivative featuring a 3-propoxy-substituted benzene ring linked via an amide bond to an oxazole heterocycle at the nitrogen position.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-7-17-11-5-3-4-10(9-11)13(16)14-12-6-8-18-15-12/h3-6,8-9H,2,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYITYNYNOSZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzamide ring is replaced by a propoxy group.

    Coupling of the Oxazole and Benzamide Moieties: The final step involves coupling the oxazole ring with the benzamide structure, often through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products:

    Oxidation: Formation of propoxybenzaldehyde or propoxybenzoic acid.

    Reduction: Formation of propoxybenzylamine or propoxybenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE can be used as a ligand in coordination chemistry, aiding in the development of new catalysts for organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Pharmacology: Due to its structural features, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(12-OXAZOL-3-YL)-3-PROPOXYBENZAMIDE with analogous benzamide and heterocyclic derivatives, emphasizing structural and functional distinctions.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Core Structure : Benzamide with a 3-methyl substituent.
  • N-Substituent : 2-hydroxy-1,1-dimethylethyl group (N,O-bidentate directing group).
  • Key Differences: The target compound replaces the methyl group with a 3-propoxy ether, enhancing hydrophobicity and steric bulk. The oxazole’s nitrogen and oxygen atoms may enable coordination with transition metals, but its planar structure contrasts with the flexible hydroxy-dimethylethyl group in ’s compound .

NAT-1 and NAT-2 ()

  • Core Structure: Thiazolidinone fused with nicotinamide.
  • Substituents :
    • NAT-1: 4-methoxyphenyl.
    • NAT-2: 3,5-di-tert-butyl-4-hydroxyphenyl.
  • Key Differences: The target compound lacks the thiazolidinone ring but shares an amide linkage. The 3-propoxy group in the target compound may confer distinct electronic effects compared to the methoxy or phenolic groups in NAT-1/NAT-2, influencing antioxidant or receptor-binding properties .

Benzoquinazolinone 12 ()

  • Core Structure: Benzoquinazolinone with a pyridinylmethyl substituent.
  • Key Differences: The target compound’s benzamide-oxazole scaffold is less complex than the polycyclic benzoquinazolinone. Benzoquinazolinone 12’s reported higher functional potency (compared to BQCA) highlights how structural complexity (e.g., fused rings) can enhance bioactivity—a contrast to the simpler oxazole-benzamide system .

N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide ()

  • Core Structure : Benzamide with a hydrazine-hydrazone linker and allyloxy group.
  • Substituents : 4-propoxybenzamide and allyloxybenzylidene hydrazine.
  • Key Differences: The target compound lacks the hydrazine-hydrazone bridge, simplifying its synthetic pathway.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
This compound Benzamide-oxazole 3-propoxy, oxazol-3-yl Amide, ether, heterocycle Metal catalysis, drug design N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, hydroxy-dimethylethyl Amide, hydroxyl Metal-catalyzed C–H activation
NAT-1/NAT-2 Thiazolidinone-nicotinamide Methoxy/di-tert-butylphenol Thiazolidinone, amide, phenol Antioxidant activity
Benzoquinazolinone 12 Benzoquinazolinone Pyridinylmethyl Quinazolinone, pyridine High-potency therapeutics
N-(2-{...}allyloxybenzamide () Benzamide-hydrazone 4-propoxy, allyloxy Amide, hydrazone, ether Chelation, supramolecular chemistry

Research Implications and Limitations

  • Structural Insights : The oxazole group in the target compound may enhance π-π stacking or metal coordination compared to aliphatic N-substituents (e.g., ). However, its simpler scaffold lacks the fused heterocycles seen in ’s high-potency compound.
  • Synthetic Considerations : The propoxy group’s longer chain may improve lipid solubility relative to methyl or allyloxy substituents, but this requires experimental validation.
  • Limitations : Direct pharmacological or catalytic data for this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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